molecular formula C15H20N2O3 B3018863 N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2197559-01-4

N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B3018863
CAS No.: 2197559-01-4
M. Wt: 276.336
InChI Key: BBSKTEUIZRLJBD-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound with a unique structure that includes a methoxy group, dimethylanilino group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide typically involves the reaction of 3-methoxy-2,5-dimethylaniline with an appropriate acylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A related compound with similar structural features but different functional groups.

    3-Methoxy-2-naphthoic acid: Another compound with a methoxy group and aromatic ring but different overall structure.

Uniqueness

N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-6-15(19)17(4)9-14(18)16-12-7-10(2)8-13(20-5)11(12)3/h6-8H,1,9H2,2-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSKTEUIZRLJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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